molecular formula C13H18N2O2 B1390272 (1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid CAS No. 1171916-89-4

(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid

Cat. No. B1390272
CAS RN: 1171916-89-4
M. Wt: 234.29 g/mol
InChI Key: VIIRTVWZJSZKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole” is a key intermediate for Protein Kinase C Inhibitor LY317615 . Enzastaurin, an investigational, targeted, oral agent, is being evaluated for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer .


Synthesis Analysis

There is a paper titled “Development of a Manufacturing Process for 1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole: A Key Intermediate for Protein Kinase C Inhibitor LY317615” that might contain relevant information on the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of “1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole” is C19H21N3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole” is 291.39 .

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. It may reduce the cell’s ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor-induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways .

Future Directions

Enzastaurin is being studied in multiple tumor types, including non-Hodgkin’s lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma .

properties

IUPAC Name

2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIRTVWZJSZKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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